molecular formula C12H12N2O2 B14354738 4-(2-Phenylhydrazinyl)benzene-1,3-diol CAS No. 91122-71-3

4-(2-Phenylhydrazinyl)benzene-1,3-diol

Cat. No.: B14354738
CAS No.: 91122-71-3
M. Wt: 216.24 g/mol
InChI Key: XOGKPAHFBKIMSG-UHFFFAOYSA-N
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Description

4-(2-Phenylhydrazinyl)benzene-1,3-diol is a key chemical intermediate for researchers developing and synthesizing novel phenylhydrazone derivatives. This compound is of significant interest in agricultural chemistry for its potential as a scaffold for new fungicidal agents. Research indicates that related phenylhydrazone structures demonstrate strong antifungal activity against challenging plant pathogens such as Botrytis cinerea , Rhizoctonia solani , and Colletotrichum capsici . One prominent study on a closely related compound, 2-[1-(2-phenylhydrazono)ethyl]benzene-1,3-diol, showed exceptional efficacy against Rhizoctonia solani , with an EC50 value as low as 1.91 mg/L, a potency comparable to the established fungicide drazoxolon[cite:3]. The core -NHN=C- structure (hydrazone) is crucial for this bioactivity . Investigations into structure-activity relationships (SAR) reveal that the antifungal activity of these compounds can be significantly enhanced by derivatization, for example, by forming carbonate esters, which may improve liposolubility and biomembrane penetration . Furthermore, the introduction of electron-withdrawing groups, particularly halogens at the para position on the phenyl ring of the hydrazone moiety, has been shown to boost antifungal performance . This makes 4-(2-Phenylhydrazinyl)benzene-1,3-diol a versatile starting material for synthesizing a library of analogues to explore these SAR findings further. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) before use and handle the material with appropriate personal protective equipment.

Properties

CAS No.

91122-71-3

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

4-(2-phenylhydrazinyl)benzene-1,3-diol

InChI

InChI=1S/C12H12N2O2/c15-10-6-7-11(12(16)8-10)14-13-9-4-2-1-3-5-9/h1-8,13-16H

InChI Key

XOGKPAHFBKIMSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NNC2=C(C=C(C=C2)O)O

Origin of Product

United States

Preparation Methods

Molecular Features and Functional Groups

4-(2-Phenylhydrazinyl)benzene-1,3-diol consists of a resorcinol backbone substituted at the 4-position with a 2-phenylhydrazinyl group. The phenolic hydroxyl groups at positions 1 and 3 confer acidity (pKa ≈ 9–10), while the hydrazine moiety introduces nucleophilic and redox-active properties. Steric hindrance from the phenyl group and electronic effects from the hydrazine linkage complicate regioselective synthesis.

Challenges in Synthesis

  • Regioselectivity : Direct functionalization of resorcinol at the 4-position competes with reactions at the 2-, 5-, and 6-positions due to the symmetry of the molecule.
  • Hydrazine Stability : Phenylhydrazine derivatives are prone to oxidation under acidic or aerobic conditions, necessitating inert atmospheres or reducing agents.
  • Protection-Deprotection Requirements : Phenolic hydroxyl groups may require protection during reactions involving harsh conditions, adding steps and reducing atom economy.

Established Resorcinol Functionalization Strategies

The synthesis of resorcinol derivatives, such as 4-(heterocycloalkyl)-benzene-1,3-diols, provides a framework for adapting methods to 4-(2-phenylhydrazinyl)benzene-1,3-diol.

Direct Coupling of Resorcinol with Heterocycloalkanones

A patented method synthesizes 4-(tetrahydro-pyran-4-yl)-benzene-1,3-diol via base-mediated coupling of resorcinol with tetrahydro-4-pyranone in aqueous sodium hydroxide (yield: 48%). Key steps include:

  • Base Activation : Resorcinol deprotonation enhances nucleophilicity at the 4-position.
  • Nucleophilic Addition : Attack of the resorcinolate anion on the ketone carbonyl forms a benzylic alcohol intermediate.
  • Reduction : Hydrogenation with palladium catalysts removes hydroxyl groups, yielding the final product.

Table 1. Reaction Conditions for Resorcinol-Heterocycloalkanone Coupling

Parameter Value Source
Base 3 M NaOH
Solvent Water
Molar Ratio (Resorcinol/Ketone) 4:1
Temperature Room temperature (17–25°C)
Yield 48–69%

Comparative Analysis of Methodologies

Direct vs. Multi-Step Syntheses

  • Direct Coupling : Fewer steps but requires precise control over electrophilic substitution.
  • Multi-Step : Higher overall yields but introduces intermediates prone to degradation.

Solvent and Base Selection

Polar solvents (e.g., water, methanol) improve solubility of resorcinol intermediates, while strong bases (NaOH, KOH) enhance nucleophilicity. For phenylhydrazine reactions, nonpolar solvents may minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenylhydrazinyl)benzene-1,3-diol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

4-(2-Phenylhydrazinyl)benzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Phenylhydrazinyl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also inhibit certain enzymes and signaling pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Table 1. Comparison of Thiadiazole Derivatives vs. 4-(2-Phenylhydrazinyl)benzene-1,3-diol

Property C1/C7 (Thiadiazole) 4-(2-Phenylhydrazinyl)benzene-1,3-diol
Antifungal Activity MIC100: 8–96 μg/mL Not reported
Fluorescence pH-dependent Likely quenched by hydrazine
Solubility Moderate in DMSO/water Dependent on hydrazine substituents

Azo-Benzene-1,3-diol Derivatives

Azo compounds like 4-((4-(neopentyloxy)phenyl)diazenyl)benzene-1,3-diol (4h) and 4-((4-(isopentyloxy)phenyl)diazenyl)benzene-1,3-diol (4i) feature diazenyl groups instead of hydrazine. These exhibit:

  • Antimicrobial Efficacy: 4h and 4i inhibit Staphylococcus aureus and Listeria monocytogenes at concentrations threefold lower than lead azobenzene compounds .
  • Structural Flexibility : The diazenyl group enables π-π stacking and hydrogen bonding, enhancing bacterial membrane penetration. The phenylhydrazinyl analogue may lack this rigidity, reducing antimicrobial potency .

Phenylhydrazone Analogues

4-(2-(2,4-Dinitrophenyl)hydrazone)benzene-1,3-diol (IND-Y) shares a hydrazone linkage but incorporates a 2,4-dinitrophenyl group. Differences include:

  • Synthetic Routes : IND-Y is synthesized via condensation of hydrazides with aldehydes, while 4-(2-phenylhydrazinyl)benzene-1,3-diol likely requires hydrazine coupling to pre-functionalized diols .

Enzyme-Targeting Analogues

4-(2-(4-Chlorophenyl)-1-((4-chlorophenyl)amino)ethyl)benzene-1,3-diol (CBED) is a dual xanthine oxidase (XO) and NLRP3 inhibitor. Unlike 4-(2-phenylhydrazinyl)benzene-1,3-diol, CBED’s chloro-substituted ethylamine side chain enables dual-target binding, suggesting structural optimization for specific enzyme interactions .

Table 2. Bioactivity Comparison of Enzyme-Targeting Analogues

Compound Target Enzyme IC50/EC50 Reference
CBED XO/NLRP3 Not quantified
4-(2-Phenylhydrazinyl) Underexplored N/A

Key Structural and Functional Trends

Substituent-Driven Bioactivity : Thiadiazole and azo groups enhance antifungal/antibacterial activity, while hydrazine/hydrazone groups may favor redox or chelation-based mechanisms.

Synthetic Accessibility : Azo and thiadiazole derivatives are synthesized via diazo-coupling or cyclization, whereas phenylhydrazinyl analogues require hydrazine nucleophilic substitution .

Physicochemical Properties : Electron-withdrawing groups (e.g., nitro in IND-Y) alter solubility and optical properties, critical for applications in sensing or drug delivery .

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